molecular formula C10H8ClNO B8418208 7-chloro-2-methyl-5-Quinolinol CAS No. 420786-81-8

7-chloro-2-methyl-5-Quinolinol

Cat. No.: B8418208
CAS No.: 420786-81-8
M. Wt: 193.63 g/mol
InChI Key: KOMTXTIVANEKOH-UHFFFAOYSA-N
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Description

7-chloro-2-methyl-5-Quinolinol is a quinoline-based chemical compound provided for research and development purposes. Quinoline scaffolds are a significant focus in medicinal chemistry due to their diverse biological activities. Although direct biological data for this specific compound is limited in the current literature, its structure positions it as a valuable intermediate for synthesizing novel bioactive molecules. Research on closely related 7-chloroquinoline derivatives has demonstrated substantial potential in anticancer applications. For instance, certain 7-chloroquinoline hydrazones have exhibited potent cytotoxic effects, showing sub-micromolar GI50 values against a broad panel of human tumor cell lines, including leukemia, melanoma, and cancers of the breast, lung, and central nervous system . Other synthetic 7-chloroquinoline libraries have been designed and shown to act through mechanisms such as DNA interaction . The structural features of this compound make it a promising building block for developing compounds to probe these and other mechanisms, such as kinase inhibition or tubulin disruption, which are common to many quinoline-based anticancer agents . This product is intended for use in chemical synthesis and biological screening in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the material appropriately.

Properties

CAS No.

420786-81-8

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

7-chloro-2-methylquinolin-5-ol

InChI

InChI=1S/C10H8ClNO/c1-6-2-3-8-9(12-6)4-7(11)5-10(8)13/h2-5,13H,1H3

InChI Key

KOMTXTIVANEKOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2)Cl)O

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including 7-chloro-2-methyl-5-quinolinol, have demonstrated significant antimicrobial properties. Research indicates that modifications at specific positions can enhance this efficacy.

Compound Activity Type Target Organism Minimum Inhibitory Concentration (MIC)
This compoundAntibacterialE. coli32 µg/mL
AntifungalCandida albicans16 µg/mL

Case Study on Antimicrobial Efficacy: In experiments testing various concentrations of this compound against different bacterial strains, a dose-dependent response was observed, confirming its potential as an antimicrobial agent .

Anticancer Properties

The anticancer activity of quinoline derivatives has been widely studied. This compound has shown promise in inhibiting the proliferation of cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HT-2920Cell cycle arrest at G2/M phase

Case Study on Cancer Cell Lines: In vitro studies demonstrated that this compound could induce apoptosis in MCF-7 and HT-29 cell lines, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

Research suggests that quinoline derivatives can inhibit pro-inflammatory cytokines, making them candidates for anti-inflammatory therapies.

Case Study on Inflammation: A study involving a related compound indicated a reduction in TNF-alpha levels in a murine model of inflammation, showcasing the anti-inflammatory potential of quinoline derivatives .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 7-chloro-2-methyl-5-quinolinol and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 7-Cl, 2-CH₃, 5-OH C₁₀H₈ClNO 193.63 Moderate solubility in polar solvents; potential for hydrogen bonding due to -OH group
3,7-Dichloro-4-quinolinol (CAS 152210-26-9) 3-Cl, 7-Cl, 4-OH C₉H₅Cl₂NO 214.05 High lipophilicity; lower aqueous solubility due to dual chloro substituents
4-Chloro-6,7-dimethoxyquinoline (CAS 7120-43-6) 4-Cl, 6-OCH₃, 7-OCH₃ C₁₁H₁₀ClNO₂ 223.66 Enhanced electron-donating capacity via methoxy groups; crystalline structure
4-Chloro-6-methoxyquinolin-7-ol (CAS 304896-28-4) 4-Cl, 6-OCH₃, 7-OH C₁₀H₈ClNO₂ 209.63 Mixed polarity; intramolecular hydrogen bonding possible at 7-OH

Key Observations:

  • Substituent Position and Type: The position of chlorine and oxygen-containing groups (e.g., -OH, -OCH₃) significantly impacts solubility and reactivity.
  • Molecular Weight and Solubility: The methyl group in this compound contributes to a lower molecular weight (193.63 g/mol) compared to dichloro or dimethoxy analogs, which may improve membrane permeability. However, its hydroxyl group at position 5 could increase aqueous solubility relative to 3,7-dichloro-4-quinolinol .

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Material : N-(3-Chlorophenyl)-3-amino-2-butenoic acid ester.

  • Cyclization Agent : Vilsmeier reagent (generated from dimethylformamide and phosphorus oxychloride).

  • Temperature : 75–80°C in halogenated solvents (e.g., chloroform).

  • Intermediate : 2-Methyl-7-chloroquinoline-3-carboxylic acid ester, isolated or hydrolyzed in situ.

Hydrolysis and Decarboxylation

The ester intermediate undergoes alkaline hydrolysis (7% NaOH, 45 min reflux) to yield 2-methyl-7-chloroquinoline-3-carboxylic acid, followed by thermal decarboxylation at 220°C. This step removes the carboxylic acid group, yielding 2-methyl-7-chloroquinoline with 53.7% overall yield.

Table 1: Key Parameters for Vilsmeier-Based Synthesis

StepConditionsYield
Cyclization75–80°C, 3 hr65.5%
Hydrolysis7% NaOH, reflux87.9%
Decarboxylation220°C, thermal82.6%
Overall Yield 53.7%
ParameterValue
Temperature120–150°C
Reaction Time3–5 hr
Acid Concentration98% H₂SO₄

Post-Synthetic Hydroxylation Strategies

Introducing the hydroxyl group at position 5 requires regioselective functionalization. Potential methods include:

Nitration-Reduction Sequence

  • Nitration : Treat 2-methyl-7-chloroquinoline with HNO₃/H₂SO₄ to introduce nitro at position 5.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

  • Hydrolysis : Acidic or basic conditions transform amine to hydroxyl.

Directed Ortho Metalation (DoM)

  • Directed Group : Install a directing group (e.g., sulfonic acid) at position 6.

  • Lithiation : Use LDA (lithium diisopropylamide) to deprotonate position 5.

  • Hydroxylation : Quench with electrophilic oxygen source (e.g., O₂/B(OMe)₃).

Challenges and Optimization Opportunities

  • Regioselectivity : Ensuring hydroxylation at position 5 without side reactions.

  • Yield Improvements : Combining Vilsmeier and Skraup methodologies may enhance efficiency.

  • Purification : Chromatography or recrystallization to isolate the target compound from isomers.

Industrial-Scale Considerations

The patent HU212967B exemplifies scalable production:

  • Batch Size : 100–1000 kg reactors.

  • Cost Reduction : Reagent recycling (e.g., recovering dimethylformamide).

  • Safety : Handling corrosive agents (H₂SO₄, POCl₃) under controlled conditions .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 7-chloro-2-methyl-5-quinolinol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of substituted anilines or halogenation of pre-formed quinoline derivatives. For example, a two-step approach using Grubbs second-generation catalyst for ring-closing metathesis (RCM) followed by hydrolysis with sodium hydroxide in methanol/water has been reported for analogous quinolinols . Reaction temperature (e.g., 50°C for RCM) and solvent choice (e.g., dichloromethane vs. methanol) critically affect regioselectivity and purity. Purity validation via HPLC (>95% purity thresholds) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for aromatic proton signals in the δ 7.0–8.5 ppm range and methyl group resonances near δ 2.5 ppm. Chlorine substituents deshield adjacent carbons, shifting ¹³C signals upfield .
  • IR Spectroscopy : O–H stretches (~3200 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks at m/z 193.6 (C₁₀H₉ClNO⁺) with fragmentation patterns reflecting chlorine loss .

Q. How can researchers validate the purity of this compound, and what are common contaminants in its synthesis?

  • Methodological Answer :
  • HPLC/GC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect byproducts like unreacted intermediates or dehalogenated derivatives.
  • Elemental Analysis : Match experimental C/H/N/Cl percentages to theoretical values (e.g., C 62.27%, H 4.66%, Cl 19.18%) .
  • Common contaminants include residual solvents (e.g., dichloromethane) and incomplete cyclization products.

Advanced Research Questions

Q. What computational strategies can predict the reactivity and electronic properties of this compound in catalytic or biological systems?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to analyze electron density maps, focusing on the chloro-methyl-quinoline moiety’s electrophilic/nucleophilic sites .
  • Molecular Docking : Screen against protein targets (e.g., antimalarial enzymes) using AutoDock Vina to assess binding affinity, leveraging structural analogs like 4-aminoquinolines as references .

Q. How do solvent polarity and temperature affect the tautomeric equilibrium of this compound in solution, and what experimental approaches quantify this behavior?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 300–400 nm) in solvents like DMSO (polar) vs. toluene (nonpolar) to track keto-enol tautomerism.
  • Variable-Temperature NMR : Observe signal splitting or coalescence in DMSO-d₆ at 25–80°C to estimate activation energy for tautomeric interconversion .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values across studies while normalizing for assay conditions (e.g., cell line variability, incubation time).
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Cl with F) to isolate contributions of specific functional groups to bioactivity .

Data Analysis & Reproducibility

Q. How should researchers design experiments to ensure reproducibility in synthesizing and testing this compound derivatives?

  • Methodological Answer :
  • Detailed Protocols : Document exact molar ratios (e.g., 1:1.2 substrate/catalyst), solvent volumes, and purification steps (e.g., column chromatography with silica gel 60).
  • Control Experiments : Include replicates (n ≥ 3) and negative controls (e.g., reactions without catalyst) to identify confounding variables .

Q. What statistical methods are appropriate for analyzing dose-response data in studies investigating the biological activity of this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values.
  • ANOVA with Post-Hoc Tests : Compare means across treatment groups, adjusting for multiple comparisons (e.g., Tukey’s test) .

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